2-[3-(trifluoromethyl)phenyl]-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(trifluoromethyl)phenyl]-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a tetrahydro-ethanobenzoisoindole core. The presence of the trifluoromethyl group imparts significant chemical stability and unique reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(trifluoromethyl)phenyl]-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction proceeds through a series of steps, including the formation of an intermediate imide, followed by cyclization to form the isoindoline core . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct this complex heterocyclic structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
2-[3-(trifluoromethyl)phenyl]-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or other reduced derivatives .
Scientific Research Applications
2-[3-(trifluoromethyl)phenyl]-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethyl)phenyl]-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .
Comparison with Similar Compounds
Similar Compounds
2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carbohydrazide: Another compound with a trifluoromethyl group, but with a different core structure.
2-phenyl-1H-isoindole-1,3(2H)-dione: Lacks the trifluoromethyl group but shares the isoindoline core.
Uniqueness
The presence of the trifluoromethyl group in 2-[3-(trifluoromethyl)phenyl]-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione imparts unique chemical stability and reactivity, distinguishing it from other similar compounds. This makes it particularly valuable in applications requiring high stability and specific reactivity .
Properties
Molecular Formula |
C21H14F3NO3 |
---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
11-[3-(trifluoromethyl)phenyl]-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione |
InChI |
InChI=1S/C21H14F3NO3/c22-21(23,24)10-4-3-5-11(8-10)25-19(27)17-14-9-15(26)16(18(17)20(25)28)13-7-2-1-6-12(13)14/h1-8,14,16-18H,9H2 |
InChI Key |
XVNWHYCHGXRDLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C(C1=O)C4=CC=CC=C24)C(=O)N(C3=O)C5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.